Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, chlorobenzyl chloride, and ethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the dihydropyridine ring, potentially converting it into a pyridine ring.
Reduction: Reduction reactions can affect the bromine and chlorine substituents, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups into the aromatic rings .
Scientific Research Applications
3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methylaniline: Shares the bromine and methyl substituents but lacks the complex dihydropyridine structure.
3,5-Dimethyl-4-methoxyphenylboronic acid: Similar in having methyl and methoxy groups but differs significantly in its overall structure and reactivity.
4-Bromo-3,5-dimethylphenol: Contains bromine and methyl groups but is a simpler phenol derivative.
Uniqueness
The uniqueness of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its complex structure, which combines multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C26H27BrClNO6 |
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Molecular Weight |
564.8 g/mol |
IUPAC Name |
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27BrClNO6/c1-5-34-22-12-17(11-21(27)24(22)35-6-2)23-19(25(30)32-3)14-29(15-20(23)26(31)33-4)13-16-7-9-18(28)10-8-16/h7-12,14-15,23H,5-6,13H2,1-4H3 |
InChI Key |
DFVCWLCURAWQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)Br)OCC |
Origin of Product |
United States |
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